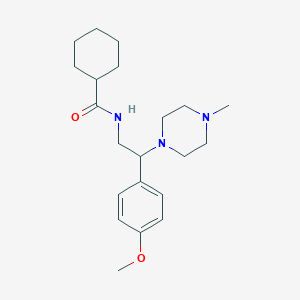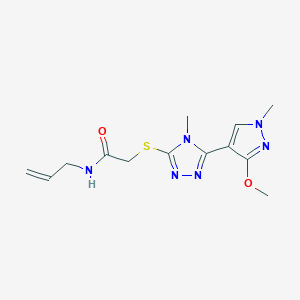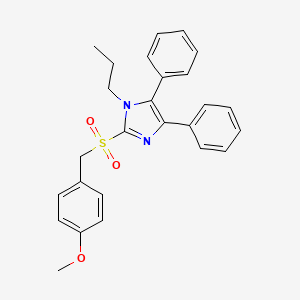
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C21H33N3O2 and its molecular weight is 359.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Profile and Antagonistic Properties
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide, due to its high affinity and selectivity for the 5-HT1A receptor, plays a crucial role in the pharmacological study of serotonin receptors. It serves as a potent antagonist without any agonist or partial agonist activity, making it invaluable for understanding 5-HT1A receptor function in various physiological and pathological conditions (Forster et al., 1995).
PET Imaging and Neuropsychiatric Disorders
Derivatives of this compound, such as fluoropyridin-2-yl carboxamides, have been developed and tested for their potential as PET radioligands for 5-HT1A receptors. These derivatives exhibit high brain uptake, slow clearance, and stability, promising improved in vivo quantification of 5-HT1A receptors in the study of neuropsychiatric disorders (García et al., 2014).
Synthesis and Structural Analyses
The synthesis and functional studies of ortho-substituted phenylpiperazine and N-substituted aminopiperidine analogues of this compound highlight its role in the exploration of the 5-HT1A receptor pharmacology. These studies provide insights into how structural modifications impact receptor affinity and antagonist activity, contributing to the development of new pharmacological agents (Mensonides-Harsema et al., 2000).
Receptor Ligand Development
Its role as a standard antagonist in receptor function studies extends to the development of arylpiperazine derivatives with high affinity for 5-HT1A serotonin ligands, facilitating the discovery of compounds with significant therapeutic potential (Glennon et al., 1988).
Antidepressant and Tuberculostatic Activity
Investigations into 3-ethoxyquinoxalin-2-carboxamides and phenylpiperazine derivatives have explored their potential as antidepressants and for tuberculostatic activity, respectively. These studies demonstrate the broad applicability of this compound analogues in therapeutic drug discovery (Mahesh et al., 2011; Foks et al., 2004).
作用機序
Target of Action
The primary target of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide is the D4 dopamine receptor . This receptor is a G protein-coupled receptor that is associated with various neurological conditions .
Mode of Action
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide acts as a ligand for the D4 dopamine receptor . It binds to the receptor, leading to a series of biochemical reactions that result in the therapeutic effects of the compound .
Biochemical Pathways
The binding of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide to the D4 dopamine receptor affects the dopaminergic pathways in the brain . These pathways are involved in various neurological processes, including mood regulation and reward-driven behavior .
Pharmacokinetics
In silico studies suggest that the compound has an acceptable pharmacokinetic profile . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are likely to influence its bioavailability .
Result of Action
The molecular and cellular effects of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide’s action are primarily related to its interaction with the D4 dopamine receptor . By acting as a ligand for this receptor, the compound can influence neurological processes and potentially provide therapeutic benefits for certain neurological conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other substances in the body can influence the compound’s absorption and distribution .
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-23-12-14-24(15-13-23)20(17-8-10-19(26-2)11-9-17)16-22-21(25)18-6-4-3-5-7-18/h8-11,18,20H,3-7,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIDPXJNIFTZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2CCCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Hydroxy-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2927587.png)

![5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide](/img/structure/B2927590.png)
![3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2927591.png)

![Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2927594.png)

![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/no-structure.png)

![7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927603.png)
![1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride](/img/structure/B2927606.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2927607.png)
![1-(4-fluorophenyl)-5-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927609.png)

